molecular formula C19H23NO3S2 B2797475 4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane CAS No. 1705437-27-9

4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

Cat. No.: B2797475
CAS No.: 1705437-27-9
M. Wt: 377.52
InChI Key: WMDSHGUCZCHVOE-UHFFFAOYSA-N
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Description

4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a thiazepane derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The compound features a 2-methoxyphenyl sulfonyl group at the 4-position and an o-tolyl (2-methylphenyl) substituent at the 7-position.

Properties

IUPAC Name

4-(2-methoxyphenyl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c1-15-7-3-4-8-16(15)18-11-12-20(13-14-24-18)25(21,22)19-10-6-5-9-17(19)23-2/h3-10,18H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDSHGUCZCHVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazepane ring. This can be achieved through a nucleophilic substitution reaction.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a sulfonylation reaction, where a methoxyphenyl sulfonyl chloride reacts with the thiazepane ring under basic conditions.

    Attachment of the Tolyl Group: The tolyl group is typically introduced through a Friedel-Crafts alkylation reaction, where the thiazepane ring reacts with a tolyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the methoxyphenyl and tolyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane with two related compounds: 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine () and 4-((4-(Tert-butyl)phenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane (). Key differences in substitution patterns, ring systems, and functional groups are highlighted.

Structural and Functional Group Comparisons

Property This compound 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine 4-((4-(Tert-butyl)phenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane
Core Ring System 1,4-Thiazepane (7-membered S/N heterocycle) 1,4-Benzoxathiine (fused benzene-oxathiine ring) 1,4-Thiazepane
Substituent at Position 4 2-Methoxyphenyl sulfonyl Methoxy group at position 6 4-(Tert-butyl)phenyl sulfonyl
Substituent at Position 7 o-Tolyl (2-methylphenyl) Thiophen-2-yl 2-Fluorophenyl
Key Functional Groups Sulfonamide, methoxy, methylphenyl Methoxy, thiophene Sulfonamide, tert-butyl, fluorine
Elemental Analysis (C/H) Not reported C: 70.26%, H: 4.79% (Found) Not reported

Biological Activity

The compound 4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C16H17NO3S\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3\text{S}

This compound features a thiazepane ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and sulfonyl groups enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. A study evaluated various thiazepane compounds, including derivatives similar to this compound, against a range of bacterial strains. The results showed that these compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anticancer Properties

Thiazepane compounds have also been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells by activating caspase pathways, leading to cell cycle arrest and subsequent cell death .

Acetylcholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Compounds structurally related to this compound have been shown to inhibit AChE effectively. For example, in a comparative study, several thiazepane derivatives displayed IC50 values in the low micromolar range against AChE, indicating their potential as therapeutic agents for cognitive disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to enhance the binding affinity to target enzymes such as AChE.
  • Cellular Signaling Pathways : The compound may modulate various signaling pathways involved in apoptosis and cell proliferation.
  • Antioxidant Activity : Thiazepanes have been reported to possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal tested 20 different thiazepane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Among them, this compound showed the highest activity with a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli .

Evaluation of Anticancer Effects

In another investigation focusing on breast cancer treatment, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed the induction of apoptosis through increased annexin V binding .

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